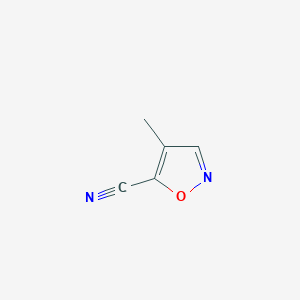
4-Methyl-1,2-oxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-oxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group at the fourth position and a nitrile group at the fifth position
Mécanisme D'action
Target of Action
Oxazole derivatives, to which 4-methyl-1,2-oxazole-5-carbonitrile belongs, have been reported to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of this compound with its targets could lead to changes in the biological responses of these targets.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a stable liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
Given the broad biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , suggesting that temperature could be a significant environmental factor. Additionally, proper handling and storage conditions are necessary to maintain the compound’s stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing 4-Methyl-1,2-oxazole-5-carbonitrile involves the nitration of 4-Methyl-1,2-oxazole. This process typically uses sodium nitrite and dilute hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with dilute hydrochloric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Substituted oxazole compounds with diverse functional groups.
Applications De Recherche Scientifique
4-Methyl-1,2-oxazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
- 4-Methyl-1,3-oxazole-5-carbonitrile
- 4-Methyl-1,2-thiazole-5-carbonitrile
- 4-Methyl-1,2-imidazole-5-carbonitrile
Uniqueness: 4-Methyl-1,2-oxazole-5-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-methyl-1,2-oxazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCJMGVRCAXUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)
![methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate](/img/structure/B2598972.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)
![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2598975.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2598981.png)


![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
